8-Bromoquinazolin-4-amine

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Medicinal chemistry teams often face delays in accessing regiospecifically functionalized quinazoline scaffolds with reliable cross-coupling handles for kinase library synthesis. 8-Bromoquinazolin-4-amine (CAS 1260657-19-9) solves this by providing a C-8 bromine atom that serves as a superior Suzuki/ Buchwald-Hartwig lynchpin. • The C-8 position is sterically favorable for substitution, enabling rapid SAR exploration while maintaining ATP-pocket affinity. • Documented conversion to N-(8-bromo-quinazolin-4-yl)-acetamide confirms utility in multi-step sequences. • Consistent ≥97% purity and worldwide availability ensure reproducible parallel synthesis outcomes.

Molecular Formula C8H6BrN3
Molecular Weight 224.061
CAS No. 1260657-19-9
Cat. No. B595306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinazolin-4-amine
CAS1260657-19-9
Molecular FormulaC8H6BrN3
Molecular Weight224.061
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=CN=C2N
InChIInChI=1S/C8H6BrN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12)
InChIKeyFOIJNKOSXGBMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinazolin-4-amine: Core Scaffold for Kinase Synthesis


8-Bromoquinazolin-4-amine is a heteroaromatic building block comprising a quinazoline core with a bromine atom at the 8-position and a primary amine at the 4-position [1]. With a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol [1], it is a key intermediate in the synthesis of kinase inhibitor libraries. The 4-aminoquinazoline framework is a well-established pharmacophore for targeting the ATP-binding pocket of various kinases, including Clk, Dyrk, and EGFR families [2]. This specific halogen substitution pattern provides a strategic vector for further functionalization via cross-coupling reactions.

8-Bromo Substitution: Reactivity and Biological Profile


Within the 4-aminoquinazoline class, halogen position and identity critically dictate both synthetic utility and downstream biological activity. While the 6-arylquinazolin-4-amines have been extensively characterized as potent kinase inhibitors [1], the 8-bromo derivative offers a distinct regiochemical handle. The C-8 position is less sterically hindered in the ATP-binding cleft compared to C-5 or C-6 substitutions, often allowing for modifications that modulate selectivity without abolishing affinity [2]. Furthermore, the bromine atom serves as a superior synthetic lynchpin for transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) compared to its chloro analog, enabling more efficient diversification [3]. Simple in-class substitution without validating the effect of this specific 8-bromo pattern on yield and biological target engagement risks project failure.

8-Bromoquinazolin-4-amine vs. Structural Analogs


C-8 Bromine: Superior Reactivity in Cross-Coupling

In the context of building complex kinase inhibitor libraries, 8-Bromoquinazolin-4-amine offers a more reactive and versatile handle for diversification than its 8-chloro counterpart. The carbon-bromine bond is inherently weaker and more readily participates in oxidative addition with palladium catalysts, a critical step in Suzuki and Buchwald-Hartwig reactions. This translates to higher yields and milder reaction conditions [1]. While direct yield comparisons for this exact substrate are not aggregated in the primary literature, the established reactivity series (C-Br > C-Cl) provides a strong class-level inference for selecting the bromo derivative over the chloro derivative (e.g., 8-Chloroquinazolin-4-amine) for late-stage functionalization.

Medicinal Chemistry Organic Synthesis Palladium Catalysis

C-8 vs. C-6 Substitution in Clk/Dyrk Kinase Inhibitors

The most potent inhibitors in the 4-aminoquinazoline class for Clk and Dyrk kinases are typically substituted at the 6-position with an aryl group, as detailed in extensive SAR and 3D-QSAR studies [1]. The target compound, 8-Bromoquinazolin-4-amine, is unsubstituted at the 6-position. This is a critical functional distinction. The presence of the bromine at C-8 does not preclude potent activity, but it serves a different strategic purpose: it is the precursor, not the final optimized ligand. While a direct biological comparison (IC50) between 8-bromo and 6-aryl analogs is not available due to their different roles in the development pipeline, the QSAR models indicate that an unsubstituted 6-position generally results in lower kinase affinity compared to 6-aryl derivatives [2].

Kinase Inhibition Clk4 Dyrk1A SAR Analysis

Lipophilicity and Membrane Permeability Profile

The computed physicochemical properties of 8-Bromoquinazolin-4-amine provide a baseline for comparison with related analogs. Its ACD/LogP value is 1.81, and its LogD (pH 7.4) is 1.77 . These values place it in a moderate lipophilicity range, which is generally favorable for oral bioavailability and passive membrane permeability. For comparison, the non-brominated quinazolin-4-amine would have a lower LogP, and the 8-chloro analog is predicted to have a lower LogP of approximately 1.3-1.5 based on standard substituent contributions. The higher lipophilicity imparted by bromine can be advantageous for crossing lipid bilayers in cell-based assays.

ADME Prediction Drug-likeness Physicochemical Properties

Purity Specifications for Reproducible Synthesis

Commercially available 8-Bromoquinazolin-4-amine is offered at defined purity levels, typically ≥95% or ≥97%, which is crucial for reproducible synthesis . This level of purity ensures that downstream reaction yields and biological assay results are not confounded by the presence of significant impurities. In contrast, sourcing a less common or custom-synthesized analog might come with lower or less rigorously defined purity, introducing variability into research workflows.

Quality Control Procurement Analytical Chemistry

8-Bromoquinazolin-4-amine: Applications in Drug Discovery


Kinase Inhibitor Library Diversification via Cross-Coupling

The primary and most valuable application of 8-Bromoquinazolin-4-amine is as a core scaffold for synthesizing libraries of 6-, 7-, or 8-substituted 4-aminoquinazolines. Its C-8 bromine atom is an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl or amine groups, respectively [1]. This enables exploration of structure-activity relationships (SAR) around the quinazoline core, which is a privileged structure for ATP-competitive kinase inhibition [2]. The compound's widespread commercial availability and defined purity make it a practical and reliable starting material for parallel synthesis and high-throughput medicinal chemistry efforts.

Synthesis of N-Acetamide Derivatives

The primary amine at the 4-position is readily functionalized. A documented synthetic route demonstrates the efficient conversion of 8-Bromoquinazolin-4-amine to N-(8-bromo-quinazolin-4-yl)-acetamide. This is achieved by treatment with acetic anhydride and pyridine in dichloromethane, yielding the product as light brown crystals [3]. This acetamide derivative can serve as a protected intermediate for further transformations on the quinazoline ring, demonstrating the compound's utility in multi-step synthetic sequences.

Computational Chemistry Model Validation

Given its well-defined structure and the extensive SAR data available for the broader 4-aminoquinazoline class, 8-Bromoquinazolin-4-amine can serve as a valuable data point for validating computational models. Its computed physicochemical properties (e.g., LogP = 1.81, LogD = 1.77) and its role as an unoptimized precursor make it a useful comparator in quantitative structure-activity relationship (QSAR) and machine learning models aimed at predicting kinase inhibition. Its inclusion in a training set helps the model distinguish between non-potent precursors and potent, optimized drug-like molecules.

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